molecular formula C18H26N4O2 B2844465 1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea CAS No. 899990-75-1

1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea

Cat. No. B2844465
M. Wt: 330.432
InChI Key: VWKDXHWWELHVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds, its stability, and the products it forms.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Synthesis and Biochemical Evaluation

Research on similar urea derivatives, like flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, has been aimed at optimizing pharmacophoric elements for antiacetylcholinesterase activity. These efforts involve tweaking spacer length and substituent groups to enhance interaction with enzyme hydrophobic binding sites, indicating a significant interest in developing therapeutic agents (Vidaluc et al., 1995).

Crystal Structure Analysis

Studies have also delved into the crystal structure of compounds with the indol-3-yl motif, revealing insights into their structural configuration and potential interactions based on hydrogen bonding patterns. This kind of analysis aids in understanding the physical and chemical properties critical for biological activity (Saharin et al., 2008).

Chemical Synthesis and Catalysis

Further research involves the synthesis of α-substituted phosphonates and urea derivatives from specific reactants, demonstrating the compound's utility in creating novel chemical entities. These synthesized compounds are studied for their potential applications in various chemical reactions and as intermediates in pharmaceutical synthesis (Köckritz & Schnell, 1993).

Metabolite Analysis

The metabolism of synthetic cannabinoids, such as JWH-200, which shares structural similarities with the compound , has been extensively studied to identify metabolic markers for misuse detection. Understanding the metabolic pathways and identifying major metabolites are crucial for forensic and toxicological analysis (De Brabanter et al., 2013).

Material Science Applications

Silatranes with urea functionality are synthesized and characterized for their structural aspects, demonstrating the compound's relevance in materials science. These studies contribute to the development of new materials with potential applications in catalysis, surface science, and nanotechnology (Puri et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This would involve potential applications of the compound, ongoing research, and areas where further research could be beneficial.


Please consult with a chemistry professional or refer to specific chemistry resources for detailed information. It’s always important to handle chemical compounds safely and understand their properties before use.


properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(3-morpholin-4-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-2-22-14-16(15-6-3-4-7-17(15)22)20-18(23)19-8-5-9-21-10-12-24-13-11-21/h3-4,6-7,14H,2,5,8-13H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKDXHWWELHVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea

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